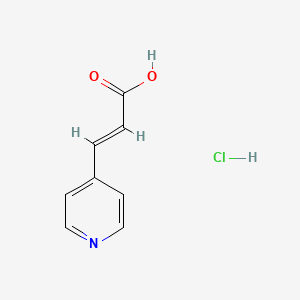
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole is a heterocyclic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a thiazole ring. Thiazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)thiazole typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating and trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. For instance, in biological systems, the compound can interact with enzymes or receptors, leading to the inhibition of their activity. The presence of difluoromethyl and trifluoromethyl groups enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)thiazole: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)thiazole: Lacks the trifluoromethyl group, leading to variations in its applications and effectiveness.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)thiazole is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various fields, including pharmaceuticals and materials science .
Propriétés
Formule moléculaire |
C5H2F5NS |
|---|---|
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H2F5NS/c6-3(7)2-1-12-4(11-2)5(8,9)10/h1,3H |
Clé InChI |
VTBSDXQHESJVIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)C(F)(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)



![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)




